Cas no 85002-74-0 (1-(cyclopropylmethoxy)-4-nitrobenzene)

1-(cyclopropylmethoxy)-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-(cyclopropylmethoxy)-4-nitro-
- 1-(cyclopropylmethoxy)-4-nitroBenzene
- AKOS015922479
- AKOS005167927
- KQXOLBPRSPJCBN-UHFFFAOYSA-N
- 1-cyclopropylmethoxy-4-nitrobenzene
- 1-(cyclopropylmethoxy)-4-nitro-benzene
- 85002-74-0
- SCHEMBL2566683
- BS-29586
- DA-02359
- STK352094
- EN300-231562
- 1-(cyclopropylmethoxy)-4-nitrobenzene
-
- MDL: MFCD09701724
- Inchi: InChI=1S/C10H11NO3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2
- InChI Key: KQXOLBPRSPJCBN-UHFFFAOYSA-N
- SMILES: C1CC1COC2=CC=C(C=C2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 193.07389321g/mol
- Monoisotopic Mass: 193.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55Ų
- XLogP3: 2.9
1-(cyclopropylmethoxy)-4-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR914356-1g |
1-(Cyclopropylmethoxy)-4-nitrobenzene |
85002-74-0 | 97% | 1g |
£200.00 | 2025-02-20 | |
Enamine | EN300-231562-0.05g |
1-(cyclopropylmethoxy)-4-nitrobenzene |
85002-74-0 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
Enamine | EN300-231562-1g |
1-(cyclopropylmethoxy)-4-nitrobenzene |
85002-74-0 | 1g |
$728.0 | 2023-09-15 | ||
Enamine | EN300-231562-10g |
1-(cyclopropylmethoxy)-4-nitrobenzene |
85002-74-0 | 10g |
$3131.0 | 2023-09-15 | ||
1PlusChem | 1P00GA3I-10g |
1-(CyclopropylMethoxy)-4-nitrobenzene |
85002-74-0 | 97% | 10g |
$841.00 | 2025-02-27 | |
Enamine | EN300-231562-10.0g |
1-(cyclopropylmethoxy)-4-nitrobenzene |
85002-74-0 | 95% | 10.0g |
$3131.0 | 2024-06-20 | |
Enamine | EN300-231562-0.25g |
1-(cyclopropylmethoxy)-4-nitrobenzene |
85002-74-0 | 95% | 0.25g |
$670.0 | 2024-06-20 | |
Enamine | EN300-231562-2.5g |
1-(cyclopropylmethoxy)-4-nitrobenzene |
85002-74-0 | 95% | 2.5g |
$1428.0 | 2024-06-20 | |
TRC | B428693-1g |
1-(cyclopropylmethoxy)-4-nitrobenzene |
85002-74-0 | 1g |
$ 295.00 | 2022-06-07 | ||
Chemenu | CM315702-10g |
1-(Cyclopropylmethoxy)-4-nitrobenzene |
85002-74-0 | 95% | 10g |
$640 | 2023-02-17 |
1-(cyclopropylmethoxy)-4-nitrobenzene Related Literature
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
Additional information on 1-(cyclopropylmethoxy)-4-nitrobenzene
Chemical Profile of 1-(cyclopropylmethoxy)-4-nitrobenzene (CAS No. 85002-74-0)
1-(cyclopropylmethoxy)-4-nitrobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 85002-74-0, is a significant organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound belongs to the class of nitroaromatics, which are well-documented for their diverse applications in medicinal chemistry and material science. The structural motif of this molecule, featuring a nitro group at the para position relative to a cyclopropylmethoxy substituent, imparts unique electronic and steric properties that make it a valuable scaffold for further chemical modifications and biological evaluations.
The nitro group is a key functional moiety in organic chemistry, known for its ability to influence the reactivity and electronic distribution of the aromatic ring. In the context of drug discovery, nitroaromatic compounds have been extensively studied due to their potential as intermediates in synthesizing bioactive molecules. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions that are pivotal in constructing more complex structures. This characteristic has been exploited in various synthetic pathways, enabling the development of novel pharmacophores.
The cyclopropylmethoxy substituent is another critical feature of 1-(cyclopropylmethoxy)-4-nitrobenzene. The cyclopropyl group is a small, rigid three-membered ring that introduces steric hindrance to the aromatic system. This steric effect can modulate the binding affinity of the molecule to biological targets by altering the conformational flexibility and accessibility of specific binding sites. Additionally, the methoxy group provides an electron-donating effect, which can counterbalance the strong electron-withdrawing influence of the nitro group. Such an interplay between electron-donating and withdrawing groups often results in enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the behavior of 1-(cyclopropylmethoxy)-4-nitrobenzene with greater precision. These studies suggest that the compound may exhibit significant interactions with enzymes and receptors involved in various metabolic pathways. For instance, computational analyses have indicated potential binding affinities with cytochrome P450 enzymes, which are crucial for drug metabolism. Such insights are invaluable for designing derivatives with optimized pharmacological properties.
In terms of synthetic methodologies, 1-(cyclopropylmethoxy)-4-nitrobenzene can be synthesized through multi-step organic transformations. One common approach involves the nitration of an appropriately substituted benzene derivative followed by selective methylation and cyclopropanation. These reactions require careful control of reaction conditions to ensure high yield and purity. Modern techniques such as flow chemistry have been employed to enhance scalability and reproducibility in the synthesis process.
The pharmaceutical relevance of 1-(cyclopropylmethoxy)-4-nitrobenzene extends beyond its use as a mere intermediate. Several recent studies have highlighted its potential as a lead compound in developing novel therapeutic agents. For example, derivatives of this molecule have shown promise in inhibiting enzymes associated with inflammatory diseases. The structural features present in this compound allow for further functionalization, enabling chemists to fine-tune its biological activity. This adaptability makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at identifying more potent and selective drug candidates.
Moreover, the agrochemical industry has also shown interest in nitroaromatic compounds due to their potential as herbicides or pesticides. The unique combination of functional groups in 1-(cyclopropylmethoxy)-4-nitrobenzene may confer properties that are beneficial for crop protection applications. Research is ongoing to explore its efficacy against various plant pathogens and pests while maintaining environmental safety.
The chemical stability of 1-(cyclopropylmethoxy)-4-nitrobenzene is another area of interest. Nitroaromatics can be sensitive to light, heat, and moisture, which necessitates careful storage conditions to prevent degradation. Advances in chemical preservation techniques have helped mitigate these challenges, ensuring that the compound remains viable for extended periods during storage and transportation.
In conclusion, 1-(cyclopropylmethoxy)-4-nitrobenzene (CAS No. 85002-74-0) represents a versatile chemical entity with broad applications across pharmaceuticals and agrochemicals. Its unique structural features—comprising both an electron-withdrawing nitro group and a steric cyclopropylmethoxy substituent—make it a valuable building block for further synthetic exploration. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in advancing chemical innovation.
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